molecular formula C5H6N4S B1269277 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS No. 72760-85-1

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Cat. No.: B1269277
CAS No.: 72760-85-1
M. Wt: 154.2 g/mol
InChI Key: IUVUVQGOSHLPJV-UHFFFAOYSA-N
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Description

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes an amino group, a methylthio group, and a carbonitrile group attached to a pyrazole ring

Scientific Research Applications

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique structural properties.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and may form combustible dust. It is harmful if swallowed. The compound should be handled with care, avoiding ingestion and ensuring good ventilation during storage .

Future Directions

The compound has potential applications in various fields due to its chemical properties. For instance, it has been used as an efficient electrolyte additive in dye-sensitized solar cells . It has also been used in the synthesis of various chemical structures, indicating its potential for further exploration in chemical synthesis .

Mechanism of Action

Target of Action

Similar compounds such as 3-amino-5-methylthio-1h-1,2,4-triazole and 2-amino-5-methyl-1,3,4-thiadiazole have been studied, suggesting that this compound may interact with similar targets

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms . The compound may bind to its target, causing conformational changes that affect the target’s function. More research is required to determine the exact mode of action of this compound.

Biochemical Pathways

A study on a similar compound, 3-amino-5-methylthio-1h-1,2,4-triazole, suggests that it may be involved in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting certain enzymes or interacting with various receptors . More research is needed to determine the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can be influenced by various environmental factors. For instance, a study has shown that a similar compound, 3-amino-5-methylthio-1H-1,2,4-triazole, can act as an efficient electrolyte additive in dye-sensitized solar cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile compound in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazoles with different functional groups replacing the amino group.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylthio-1H-1,2,4-triazole
  • 3-Amino-5-methylthio-1H-1,2,4-thiadiazole
  • 3-Amino-5-methylthio-1H-1,2,4-oxadiazole

Uniqueness

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.

Properties

IUPAC Name

5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVUVQGOSHLPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352956
Record name 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72760-85-1
Record name 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-(METHYLTHIO)PYRAZOLE-4-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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